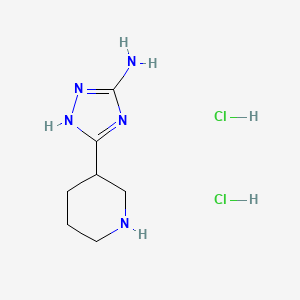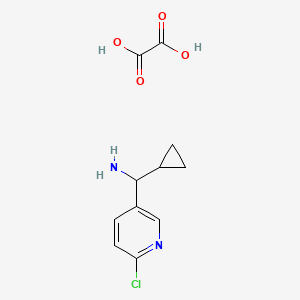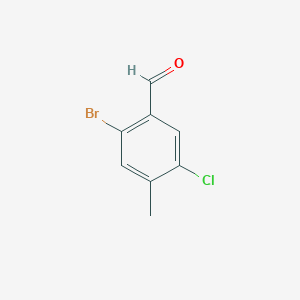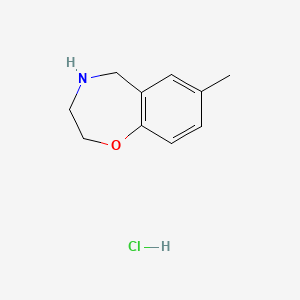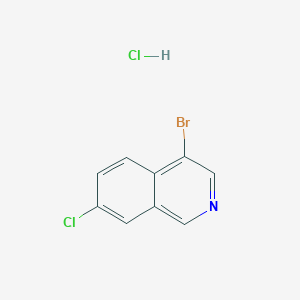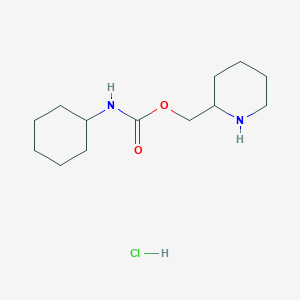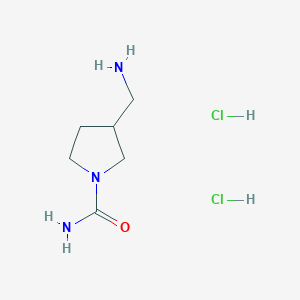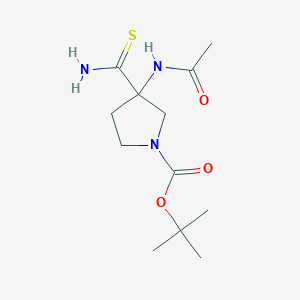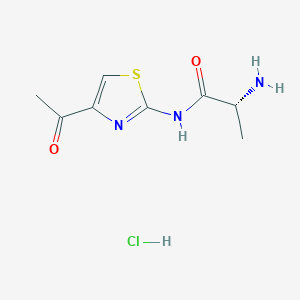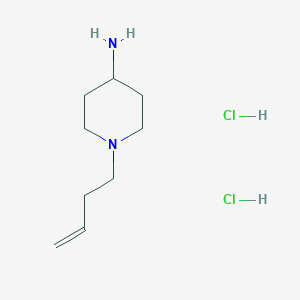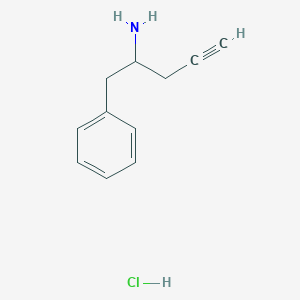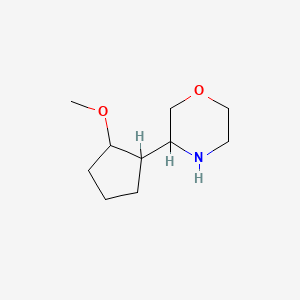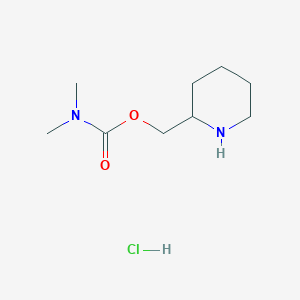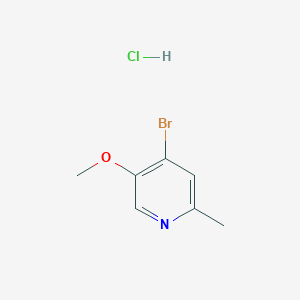
4-Bromo-5-methoxy-2-methylpyridine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-methoxy-2-methylpyridine hydrochloride” consists of a pyridine ring with bromine, methoxy, and methyl substituents. The exact positions of these substituents on the pyridine ring are defined by the numbers 4, 5, and 2 respectively.Physical And Chemical Properties Analysis
The physical state of “4-Bromo-5-methoxy-2-methylpyridine hydrochloride” at 20 degrees Celsius is solid . The compound should be stored at a temperature between 0-10°C .Scientific Research Applications
Organic Synthesis
- Summary of the Application : 4-Bromo-5-methoxy-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens .
- Methods of Application or Experimental Procedures : The compound is used in sodium or nickel reductive coupling, side chain oxidation, and esterification . Unfortunately, the specific technical details or parameters of these procedures are not provided in the sources.
- Results or Outcomes : The outcomes of these procedures are crown-ester-bipyridines and viologens . Quantitative data or statistical analyses are not provided in the sources.
Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of the Application : This compound is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as potential therapeutic agents for cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods of Application or Experimental Procedures : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including nitration, conversion from the nitro group to an amine, and bromination . The specific technical details or parameters of these procedures are not provided in the source.
- Results or Outcomes : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield obtained from a previously published synthesis starting from 2-bromo-4-methylpyridine .
General Use in Organic Synthesis
- Summary of the Application : 4-Bromo-5-methoxy-2-methylpyridine hydrochloride is used as a raw material and intermediate in organic synthesis . It is used in the production of pharmaceuticals, agrochemicals, and dyes .
- Results or Outcomes : The outcomes of these procedures are various pharmaceuticals, agrochemicals, and dyes . Quantitative data or statistical analyses are not provided in the source.
Synthesis of Trisubstituted Pyridinylimidazoles
- Summary of the Application : This compound is used in the synthesis of trisubstituted pyridinylimidazoles . These are amongst the most prominent adenosine triphosphate (ATP) competitive inhibitors of p38α MAP kinase .
- Methods of Application or Experimental Procedures : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including nitration, conversion from the nitro group to an amine, and bromination . The specific technical details or parameters of these procedures are not provided in the source.
- Results or Outcomes : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield obtained from a previously published synthesis starting from 2-bromo-4-methylpyridine .
Synthesis of Dyes
Safety And Hazards
“4-Bromo-5-methoxy-2-methylpyridine hydrochloride” is not intended for human or veterinary use. It may cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
properties
IUPAC Name |
4-bromo-5-methoxy-2-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-5-3-6(8)7(10-2)4-9-5;/h3-4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHQDRWRZNUQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxy-2-methylpyridine hydrochloride | |
CAS RN |
1803589-78-7 | |
| Record name | 4-bromo-5-methoxy-2-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



